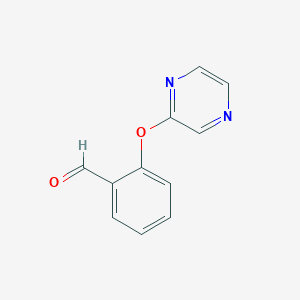

2-(Pyrazin-2-yloxy)benzaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-pyrazin-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-8-9-3-1-2-4-10(9)15-11-7-12-5-6-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJIMCVKXOULMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396807 | |

| Record name | 2-(Pyrazin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887344-43-6 | |

| Record name | 2-(2-Pyrazinyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887344-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyrazin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Pyrazine and Benzaldehyde Scaffolds in Organic Chemistry

The structural foundation of 2-(Pyrazin-2-yloxy)benzaldehyde is built upon two highly important chemical scaffolds: pyrazine (B50134) and benzaldehyde (B42025). The inherent properties of these two building blocks provide a rich platform for chemical modification and have led to their widespread use in various scientific domains.

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of biologically active compounds. britannica.comnih.gov Pyrazines are found in numerous natural products and are known for a wide array of pharmacological activities. researchgate.netnih.gov The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a key interaction in many biological systems. nih.gov This has made the pyrazine scaffold a popular choice in the design of new therapeutic agents. nih.gov In fact, several drugs containing the pyrazine core are listed on the World Health Organization's Model List of Essential Medicines. nih.gov

Similarly, the benzaldehyde scaffold, an aromatic ring bearing a formyl group, is one of the most fundamental and versatile building blocks in organic synthesis. wikipedia.org It serves as a precursor for a vast number of more complex molecules through reactions such as condensations, oxidations, and reductions. wikipedia.org The aldehyde group is highly reactive and allows for the construction of diverse molecular architectures, including various heterocyclic systems. acs.org Modifications to the benzaldehyde scaffold have been explored to create compounds with specific biological activities, such as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in some cancers. nih.govnih.gov

Mechanistic Elucidation of Reactivity Patterns for 2 Pyrazin 2 Yloxy Benzaldehyde Analogs

Photoinduced Intramolecular Rearrangement Mechanisms

The photoinduced intramolecular rearrangement of 2-(hetero)aryloxybenzaldehydes, including the pyrazine (B50134) analog, is a novel, photocatalyst-free reaction that converts aryl ethers into C-C coupled products. acs.org This transformation generally proceeds via excitation to a triplet state, followed by a series of intramolecular steps to yield 2-hydroxybenzophenone-type products. acs.org

Pathways Involving C(Ar)–O Bond Cleavage and Rearomatization

A key feature of the photoinduced rearrangement is the cleavage of the ether C(Ar)–O bond. Computational studies, specifically Density Functional Theory (DFT), have elucidated a multi-step pathway for this transformation. acs.org The process is initiated by the photoexcitation of the molecule. Following excitation, the carbonyl carbon of the aldehyde group adds to the ipso-carbon of the pyrazine ring (the carbon atom directly attached to the ether oxygen). acs.org

Formation of Diradical Intermediates and Minisci-Type Reaction Considerations

The photoinduced rearrangement proceeds via radical intermediates. The initial photoexcitation populates a triplet state, which is inherently a diradical species. acs.orgrsc.org DFT calculations have identified a diradical intermediate that forms upon deprotonation of the formyl group during the reaction sequence. acs.org In this intermediate, the spin population shifts between the carbonyl oxygen and carbon atoms. acs.org

The intramolecular cyclization step, where the excited carbonyl group attacks the pyrazine ring, bears a conceptual resemblance to a Minisci-type reaction. The classic Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient, protonated N-heteroarene. chim.itsci-hub.se In the photorearrangement of 2-(pyrazin-2-yloxy)benzaldehyde, the pyrazine ring is made more electrophilic through protonation, a common condition for the reaction. acs.orgchim.it The excited benzaldehyde (B42025) moiety can be considered the intramolecular radical source that attacks the electron-deficient heterocyclic ring. While not a classic intermolecular Minisci reaction, this intramolecular radical addition to a protonated heterocycle follows a similar electronic principle. chim.itresearchgate.net

Influence of Proton Sources (e.g., Trifluoroacetic Acid) on Reaction Progression

Protonation of the pyrazine ring is a critical factor for achieving an optimal yield in the photoinduced isomerization. acs.org The use of a strong acid like trifluoroacetic acid (TFA) has been shown to be effective. acs.org DFT calculations on the related 2-(pyridin-2-yloxy)benzaldehyde (B135191) show that protonation significantly impacts the reaction energetics. acs.org

For the pyrazine analog, energy profiles have been calculated for both the 1- and 4-protonated forms. acs.org Protonation enhances the electrophilicity of the pyrazine ring, facilitating the initial intramolecular addition of the carbonyl carbon. The counterion, such as the trifluoroacetate (B77799) anion, also plays a role in the subsequent proton transfer steps required for rearomatization. acs.org

The table below presents calculated energy barriers for the ipso addition step in various protonated and modified aryloxy benzaldehyde analogs, illustrating the electronic effects on this key step.

| Compound | State | ipso Addition Barrier (kcal/mol) |

| 2-((3,6-dimethylpyrazin-2-yl)oxy)benzaldehyde | Neutral | 15.2 |

| 3-(pyridin-2-yloxy)-[1,1′-biphenyl]-4-carbaldehyde | Protonated | ~20 |

| 4-(pyridin-2-yloxy)-[1,1′-biphenyl]-3-carbaldehyde | Protonated | ~20 |

| 2-(pyridin-2-yloxy)benzaldehyde | Protonated | 22.0 |

Data sourced from DFT calculations reported in ACS Publications. acs.org

Ground State Reactivity Considerations

In the absence of light, the reactivity of this compound is dominated by the constituent functional groups. The aldehyde moiety, in particular, is a site of electrophilic reactivity.

Electrophilic Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) contains a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic. This allows this compound to act as a key intermediate in the synthesis of more complex molecules through reactions at this site. chemimpex.comchemimpex.com

Consistent with the general reactivity of aldehydes, this compound is expected to undergo a variety of nucleophilic addition and addition-elimination reactions. libretexts.org These include:

Formation of Hydrazones: Reaction with reagents like 2,4-dinitrophenylhydrazine (B122626) serves as a classic test for aldehydes and ketones. libretexts.org

Acetal Formation: Acid-catalyzed reaction with alcohols would lead to the formation of hemiacetals and subsequently acetals, protecting the aldehyde if necessary. libretexts.org

Reductive Amination: Reaction with amines in the presence of a reducing agent can be used to synthesize corresponding amines. libretexts.org

Condensation Reactions: Base- or acid-catalyzed aldol-type condensation reactions with enolates or other carbon nucleophiles are feasible pathways for C-C bond formation.

While the compound is utilized as a building block in pharmaceutical and material science research, implying that its aldehyde functionality is routinely transformed, specific studies detailing the kinetics or mechanisms of these electrophilic reactions for this particular molecule are not widely documented in the surveyed literature. chemimpex.comnih.gov

Intramolecular Cyclization Pathways

The intramolecular cyclization of this compound would likely proceed through mechanisms that leverage the inherent reactivity of the aldehyde group and the electronic characteristics of the pyrazine ring. Potential pathways include radical cyclizations, electrophilic cyclizations, and transition metal-catalyzed processes.

Radical Cyclization Pathways

Drawing parallels with the reactivity of 2-(allyloxy)arylaldehydes, a plausible intramolecular cyclization pathway for a modified analog of this compound, specifically one containing an allylic group, could involve a radical cascade reaction. In such a scenario, a radical initiator would generate a radical species that subsequently attacks the aldehyde, followed by cyclization onto the pyrazine ring or a suitably positioned unsaturated bond.

For instance, the cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions to form ester-containing chroman-4-ones provides a relevant model. nih.gov This reaction is initiated by the generation of an alkoxycarbonyl radical, which then partakes in a cascade cyclization. nih.gov Adapting this to an analog of this compound, one could envision a similar sequence.

Table 1: Exemplary Conditions for Radical Cyclization of Analogous 2-(Allyloxy)arylaldehydes

| Entry | Substrate | Reagent | Oxidant | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | 2-(Allyloxy)benzaldehyde | 2-Methoxy-2-oxoacetic acid | (NH₄)₂S₂O₈ | DMSO | 80 | Methyl 2-(4-oxochroman-3-yl)acetate | 71 nih.gov |

| 2 | 2-(Allyloxy)benzaldehyde | 2-Methoxy-2-oxoacetic acid | (NH₄)₂S₂O₈ | DMSO/H₂O (500:1) | 90 | Methyl 2-(4-oxochroman-3-yl)acetate | 76 nih.gov |

This table presents data for an analogous reaction and is intended to illustrate a potential pathway for a suitably substituted this compound analog.

Electrophilic Cyclization Pathways

Acid-catalyzed intramolecular reactions represent another viable pathway. The protonation of the aldehyde group would enhance its electrophilicity, making it susceptible to nucleophilic attack from the pyrazine ring. The nitrogen atoms in the pyrazine ring, particularly the one not involved in the ether linkage, could act as the internal nucleophile.

This type of cyclization is observed in the synthesis of hydroxyquinolines from 2-aryloxy/alkoxy benzaldehydes and 2-methylquinolines, where an acid catalyst facilitates the nucleophilic addition. nih.gov While this is an intermolecular example, it highlights the potential for the pyrazinyloxy moiety to participate in intramolecular cyclization under acidic conditions.

Hypothetical Acid-Catalyzed Cyclization of this compound

Protonation of the Aldehyde: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Intramolecular Nucleophilic Attack: A nitrogen atom of the pyrazine ring attacks the activated carbonyl carbon.

Cyclization and Rearomatization: Subsequent proton transfer and dehydration steps would lead to a fused heterocyclic product.

The feasibility of this pathway would be influenced by the basicity of the pyrazine nitrogen and the steric environment around the reacting centers.

Transition Metal-Catalyzed Cyclization

The rich chemistry of transition metal-catalyzed cross-coupling and cyclization reactions offers further possibilities. For instance, palladium- or copper-catalyzed intramolecular C-H functionalization could lead to the formation of a new bond between the aldehyde's aromatic ring and the pyrazine ring.

While direct examples involving this compound are scarce, the synthesis of various fused heterocycles from substituted benzaldehydes using transition metal catalysts is well-established. For example, Rh(III)-catalyzed [4+3] annulation of 1-phenylpyrazolidinones with propargyl alcohols showcases the power of transition metals in constructing complex fused systems. rsc.org A tailored catalytic system could potentially orchestrate an intramolecular cyclization of this compound.

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Investigations

DFT calculations have been instrumental in understanding the intricate details of 2-(Pyrazin-2-yloxy)benzaldehyde and its derivatives at a molecular level.

DFT studies have been employed to investigate photoinduced intramolecular rearrangements of (hetero)aryl ethers, including pyrazine (B50134) ethers. acs.org These calculations help in understanding the feasibility of different reaction pathways by comparing their energy profiles. For instance, in the rearrangement of a pyridyl ether, the energy of the rate-determining step was found to differ by only 1.2 kcal/mol between the neutral and protonated forms (22.0 vs 23.2 kcal/mol), while the barrier for the radical attack at the ipso carbon was more significantly affected by 5.2 kcal/mol. acs.org This suggests that protonation can create a more favorable reaction pathway. acs.org

Such studies are crucial for optimizing reaction conditions and predicting the outcomes of chemical transformations. The energy profiles for the rearrangement of a pyrazine ether have been detailed, showing the differences between the neutral molecule and its protonated forms. acs.org

Table 1: Reaction Energy Profile Data

| Parameter | Neutral Form (kcal/mol) | Protonated Form (kcal/mol) |

|---|---|---|

| Rate-Determining Step Barrier | 23.2 | 22.0 |

| Radical Attack Barrier (ipso carbon) | Higher | Lower by 5.2 |

Note: Data is illustrative of the type of information obtained from DFT studies on related systems.

The electronic structure of this compound and its analogs is fundamental to its reactivity. DFT calculations provide a detailed picture of the electron distribution and spin densities within the molecule. aps.org This is particularly important when studying reaction mechanisms that involve radical intermediates. acs.org The analysis of electronic structures helps in identifying the most likely sites for chemical reactions to occur. For instance, in a study of a photoinduced intramolecular rearrangement, understanding the electronic differences between pyridyl, pyrazinyl, and fluorophenyl ethers was key to explaining their different reaction mechanisms. acs.org

Spin density analysis is critical for understanding the behavior of open-shell systems, such as radicals formed during a reaction. jussieu.fr It helps to pinpoint where the unpaired electron is located, which is crucial for predicting the subsequent steps in a reaction pathway. researchgate.net

Global Reactivity Parameters (GRPs) derived from DFT, such as chemical potential (µ), hardness (η), and electrophilicity (ω), offer quantitative measures of a molecule's reactivity. orientjchem.orgscirp.org These parameters help in predicting the general chemical behavior of this compound. A high energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) typically indicates high stability and low reactivity. scirp.org

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. nih.gov It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical interactions. orientjchem.orgnih.gov In molecules similar to this compound, the negative potential is often localized over electronegative atoms like oxygen and nitrogen, indicating these as likely sites for electrophilic attack. nih.gov

Table 2: Illustrative Global Reactivity Parameters

| Parameter | Value (Arbitrary Units) | Implication |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | High | High Stability, Low Reactivity |

| Chemical Hardness (η) | High | Less Reactive |

| Electrophilicity (ω) | Moderate | Susceptible to Nucleophilic Attack |

Note: This table provides a conceptual understanding of GRPs.

Natural Population Analysis (NPA) and Natural Bonding Orbital (NBO) analysis are powerful tools for interpreting quantum chemical calculations in terms of familiar chemical concepts like atomic charges and chemical bonds. uni-rostock.deuni-muenchen.de NPA provides a more robust method for calculating atomic charges compared to other methods like Mulliken population analysis. uni-rostock.deyoutube.com

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the bonds and lone pairs of a Lewis structure. uni-muenchen.dewisc.edu This allows for the study of hyperconjugative interactions, which are crucial for understanding delocalization effects and the stability of the molecule. uni-rostock.de By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can gain insight into the electronic delocalization within the molecule. uni-muenchen.de

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict how a small molecule, such as a derivative of this compound, might bind to a protein target. mdpi.comresearchgate.net These studies are fundamental in drug discovery for predicting the binding affinity and mode of interaction. nih.govmdpi.com

For example, in a study of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, molecular docking was used to predict their binding interactions with target proteins. nih.gov The results indicated that some compounds could have strong interactions within the active site of the protein, with binding affinities ranging from good to moderate. nih.gov For instance, the binding scores for a series of compounds were ranked, with the most potent having a binding score of -6.8 kcal/mol. nih.gov Such studies can also reveal specific interactions like hydrogen bonds and π-π stacking, which are crucial for the stability of the ligand-protein complex. researchgate.netsciforum.net

Table 3: Example of Molecular Docking Results for Pyrazine Derivatives

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Compound 20 | -6.8 |

| Compound 12 | -6.7 |

| Compound 11 | -6.5 |

| Compound 15 | -6.4 |

| Compound 19 | -6.2 |

Source: nih.gov

These computational predictions are invaluable for prioritizing compounds for further experimental testing, thereby accelerating the drug discovery process. mdpi.com

Elucidation of Molecular Interactions for Biological Activity

While specific molecular docking studies exclusively on "this compound" are not extensively detailed in publicly available literature, the broader class of pyrazine-containing compounds has been the subject of numerous computational investigations. These studies offer a valuable framework for understanding the potential molecular interactions that could govern the biological activity of "this compound". The pyrazine ring, a key feature of this compound, is recognized for its ability to engage in a variety of interactions, including hydrogen bonding and metal coordination, which are critical for biological function. nih.gov

Research on related pyrazine derivatives has demonstrated their potential as antimicrobial and anticancer agents. nih.govrsc.org Molecular docking simulations of these derivatives have been instrumental in rationalizing their biological activities. For instance, in studies of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, molecular docking results have successfully explained the observed intercalative interactions with protein targets. nih.govrsc.org

The biological potential of pyrazine derivatives extends to the inhibition of various enzymes. For example, a series of 3-pyrazine-2-yl-oxazolidin-2-ones were identified as potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a target in cancer therapy. nih.gov Similarly, other heterocyclic compounds containing pyrazole (B372694) moieties have been investigated as inhibitors of enzymes like aldose reductase and α-glycosidase, which are implicated in diabetic complications, and cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govnih.gov

The insights from these studies on related compounds allow for the postulation of how "this compound" might interact with biological targets. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, a common and significant interaction in protein-ligand binding. The aromatic rings (both pyrazine and benzaldehyde) can participate in π-stacking and other non-polar interactions with amino acid residues in a protein's active site.

To illustrate the potential interactions, a hypothetical docking scenario can be considered. The following table outlines the types of interactions that "this compound" could form within a hypothetical enzyme active site, based on the known interactions of similar molecules.

| Interaction Type | Potential Interacting Moiety on Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Pyrazine Nitrogen Atoms, Aldehyde Oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine |

| π-π Stacking | Pyrazine Ring, Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Phenyl Ring | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine |

| van der Waals Forces | Entire Molecule | Various residues in the binding pocket |

Structural Modifications and Structure Activity Relationship Sar Studies

Impact of Substituents on Pyrazine (B50134) Ring Reactivity and Photophysical Properties

The pyrazine ring is a critical component influencing the electronic and photophysical properties of the molecule. Its reactivity and light-absorbing characteristics can be significantly altered by the introduction of various substituents. Studies on analogous pyrazine derivatives demonstrate that the type and position of substituents play a crucial role. researchgate.netmdpi.com

Research on substituted dibromopyrazine has shown that introducing pyrazolyl groups can substantially alter the molecule's photophysical and photochemical behavior. nih.gov For instance, the reaction of 2,5-dibromopyrazine (B1339098) with N-Lithium pyrazolate yields a mix of 2-bromo-5-(1H-pyrazol-1-yl)pyrazine and 2,5-di(1H-pyrazol-1-yl)pyrazine. nih.gov The disubstituted compound exhibits enhanced photostability compared to the monosubstituted one. nih.gov This increased stability is attributed to the absence of a C-Br bond, which in the monosubstituted compound, is the initial site of photodegradation. nih.gov

The electronic transitions are also heavily influenced by substituents. In the case of pyrazolyl-substituted pyrazines, lower energy absorptions are identified as πpyrazine →πpyrazine transitions. nih.gov The presence of a bromine substituent introduces an additional intraligand charge transfer (πpyrazol →πpyrazine), leading to more complex decay kinetics upon excitation. nih.gov Specifically, the mono-substituted bromo-pyrazolyl pyrazine exhibits bi-exponential decay, whereas the di-pyrazolyl derivative follows a mono-exponential decay. nih.gov These findings suggest that strategic substitution on the pyrazine ring of 2-(Pyrazin-2-yloxy)benzaldehyde could be used to fine-tune its light-absorbing properties and stability, which is crucial for applications in materials science or as photoresponsive biological probes. lifechemicals.comrsc.org

Table 1: Photophysical and Photochemical Properties of Substituted Pyrazine Analogs

| Compound | Key Substituent(s) | Emission Decay Profile | Photodegradation Rate Constant (min⁻¹) | Key Finding |

|---|---|---|---|---|

| 2-bromo-5-(1H-pyrazol-1-yl)pyrazine | Bromo, Pyrazolyl | Bi-exponential | 1.18 × 10⁻² | Photodegradation initiated at C-Br bond. nih.gov |

| 2,5-di(1H-pyrazol-1-yl)pyrazine | Pyrazolyl | Mono-exponential | 0.13 × 10⁻² | Enhanced photostability due to absence of bromine. nih.gov |

Design of Functionalized Derivatives for Enhanced Biological Activity

The functionalization of heterocyclic scaffolds like pyrazine is a cornerstone of modern drug discovery. lifechemicals.comnih.gov For this compound, derivatives can be designed to enhance biological activity by modifying key structural components to optimize interactions with biological targets. The pyrazine moiety itself is found in numerous pharmaceuticals, including the antitubercular agent Pyrazinamide and the antibacterial Sulfametopyrazine. lifechemicals.com

Strategies for designing functionalized derivatives often involve molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced potency or a novel mechanism of action. mdpi.com For instance, cinnamic acid–pyrazine hybrids have been synthesized to improve neurovascular protective effects. nih.gov

In the context of this compound, functionalization can be approached in several ways:

Modification of the Benzaldehyde (B42025) Group: The aldehyde can be converted into other functional groups, such as imines, oximes, or hydrazones, to explore different binding interactions. It can also be reduced to an alcohol or oxidized to a carboxylic acid to alter polarity and hydrogen bonding capacity.

Substitution on the Pyrazine Ring: Adding substituents to the pyrazine ring can modulate the electronic properties and lipophilicity of the entire molecule, which is crucial for cell permeability and target engagement. mdpi.com

Substitution on the Benzene (B151609) Ring: Adding groups to the phenyl ring can introduce new interaction points and alter the molecule's conformation.

Research on pyrazine-pyridine biheteroaryls as VEGFR-2 inhibitors illustrates this design principle. acs.org By using palladium-catalyzed reactions to link the two heteroaryl rings and introducing various side chains, researchers developed potent and selective inhibitors of the VEGFR-2 kinase, demonstrating significant in vivo antitumor activity. acs.org Similarly, the synthesis of oxazolo[3,4-a]pyrazine derivatives has led to potent neuropeptide S receptor (NPSR) antagonists with improved in vivo pharmacological profiles. acs.orgnih.gov These examples underscore the potential for creating highly active biological agents by systematically modifying the core structure of this compound. mdpi.comrsc.org

Influence of Aryl/Alkyl Ether Substitutions on Chemical Transformations and Polymerization Potential

The aryl ether linkage in this compound is a key structural feature that influences its chemical reactivity and potential for incorporation into larger molecular assemblies or polymers. Aryl ethers can undergo a variety of chemical transformations, including cleavage and substitution reactions, which are influenced by the electronic properties of the connected aromatic rings. numberanalytics.com

The ether bond can be cleaved under certain conditions, often requiring harsh reagents. However, modern synthetic methods have been developed for the metal-free cleavage of C–OMe bonds in methoxyarenes, which could be conceptually applied to the C-O bond in the target molecule. researchgate.netresearchgate.net Such reactions often proceed via an SNAr mechanism, which would be facilitated by the electron-withdrawing nature of the pyrazine ring in this compound. This reactivity allows the ether linkage to serve as a potential handle for further functionalization, enabling the replacement of the pyrazinyloxy group with other nucleophiles.

Relationship Between Structural Variations and Biological Efficacy

The structure-activity relationship (SAR) elucidates how specific structural modifications to a molecule affect its biological activity. For pyrazine-containing compounds, SAR studies are critical for optimizing therapeutic potential. mdpi.comresearchgate.net The biological activity of pyrazine derivatives can be profoundly influenced by the type and position of substituents on the heterocyclic ring. mdpi.com

Hybrid molecules combining pyrazine with other biologically active scaffolds, such as chalcones or natural products like paeonol (B1678282), have shown promising results. mdpi.com For example, a paeonol derivative incorporating a pyrazine structure exhibited significantly enhanced anti-inflammatory activity compared to the parent paeonol. mdpi.com Similarly, certain chalcone-pyrazine hybrids have demonstrated potent anticancer activity against various cell lines, with their efficacy dependent on the specific substitution patterns on the aromatic rings. mdpi.com

In a series of pyrazine-pyridine biheteroaryls designed as VEGFR-2 inhibitors, SAR analysis revealed that specific amino-alkoxy side chains on the pyridine (B92270) ring were crucial for high potency and kinase selectivity. acs.org For instance, compound 39 (4-{5-[6-(3-chloro-phenylamino)-pyrazin-2-yl]-pyridin-3-ylamino}-butan-1-ol) and compound 41 (N-{5-[6-(3-chloro-phenylamino)-pyrazin-2-yl]-pyridin-3-yl}-N',N'-dimethyl-ethane-1,2-diamine) emerged as highly selective inhibitors with in vivo antitumor activity. acs.org This highlights that even subtle changes to a peripheral functional group can dramatically impact biological efficacy.

These examples establish a clear principle: the biological profile of this compound derivatives can be systematically tuned. By making targeted modifications to the benzaldehyde moiety, the pyrazine ring, or the interconnecting ether, and analyzing the resulting changes in biological effect, a detailed SAR can be constructed to guide the development of derivatives with optimized activity for a specific therapeutic purpose.

Table 2: SAR of Pyrazine-Pyridine Analogs as VEGFR-2 Inhibitors

| Compound | Key Structural Feature | HUVEC Proliferation IC₅₀ (μM) | Antitumor Activity |

|---|---|---|---|

| 39 | Butan-1-ol side chain | 0.015 | Demonstrated in vivo |

| 41 | Dimethyl-ethane-1,2-diamine side chain | 0.012 | Demonstrated in vivo |

Data synthesized from a study on pyrazine-pyridine biheteroaryls. acs.org

Diverse Applications in Chemical Sciences

Role as a Key Intermediate and Building Block in Organic Synthesis

The inherent reactivity of its functional groups makes 2-(Pyrazin-2-yloxy)benzaldehyde a valuable starting material for the construction of more complex molecules. chemimpex.com Its utility spans from the creation of intricate molecular frameworks to the synthesis of substituted heterocyclic systems.

Building Block for Substituted Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to materials science. ossila.com this compound serves as an excellent starting point for the synthesis of a variety of substituted heterocyclic compounds. The pyrazine (B50134) ring itself is a key heterocyclic core, and the benzaldehyde (B42025) group provides a handle for introducing additional cyclic systems or functional groups. chemimpex.comchemimpex.com

Synthesis of N-Alkylated Pyrazinones

While direct synthesis of N-alkylated pyrazinones from this compound is not explicitly detailed in the provided information, a general method for creating alkylated derivatives of piperazine-2,5-diones has been established. This process involves the initial formation of a 2,5-diethoxy-3,6-dihydropyrazine, which can then be alkylated. rsc.org This suggests a potential, albeit multi-step, pathway for the synthesis of N-alkylated pyrazinones starting from precursors related to the pyrazine family.

Ligand Design for Supramolecular Chemistry and Metal-Organic Complexes

The nitrogen atoms within the pyrazine ring of this compound make it an effective ligand for coordinating with metal ions. chemimpex.comnih.gov This property is leveraged in the field of supramolecular chemistry and in the design of metal-organic complexes. The resulting complexes can exhibit unique structural and electronic properties, with potential applications in catalysis and materials science. researchgate.netinorgchemres.org For example, Schiff bases derived from pyrazine-containing compounds have been shown to form stable complexes with various transition metals. researchgate.net

Contributions to Medicinal Chemistry and Pharmaceutical Research

The structural motifs present in this compound are frequently found in biologically active molecules, making it a compound of significant interest in the pharmaceutical industry. chemimpex.comchemimpex.com

Design and Synthesis of Novel Drug Candidates

This compound is a valuable intermediate in the synthesis of novel drug candidates. chemimpex.comchemimpex.com Its ability to serve as a scaffold allows for the systematic modification and optimization of lead compounds. For instance, derivatives of pyrazine have been investigated for their potential as anticancer and antimicrobial agents. nih.gov The synthesis of a series of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives, which exhibited antibacterial and anticancer activities, highlights the utility of pyrazine-based intermediates in drug discovery. nih.gov

Development of Antimicrobial Agents (Antibacterial and Antifungal Activity)

The pyrazine and benzaldehyde moieties are key components in the design of new antimicrobial agents. Derivatives are synthesized, often through the condensation of a pyrazine-containing hydrazide with various substituted benzaldehydes, to create compounds with enhanced abilities to combat microbial growth. rsc.org

Research has demonstrated that these compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. mdpi.comnih.gov For instance, N′-benzylidenepyrazine-2-carbohydrazonamide, a direct derivative synthesized from benzaldehyde, has been screened for its effects against a panel of microorganisms. mdpi.com Studies show that pyrazine derivatives can be particularly potent against Gram-positive bacteria. rsc.org The mechanism of action for some related heterocyclic compounds has been found to involve the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for bacterial replication.

The antifungal properties of benzaldehyde derivatives are also well-documented. They are known to disrupt cellular antioxidation processes in fungi, leading to growth inhibition. scispace.com Specifically, derivatives of 2-(prop-2-yn-1-yloxy)benzaldehyde have demonstrated high antifungal activity against species like Aspergillus niger. The following table summarizes the antimicrobial activity of selected pyrazine and benzaldehyde derivatives against various microbial strains.

Table 1: Antimicrobial Activity of Selected Pyrazine and Benzaldehyde Derivatives

| Compound Type | Microorganism | Activity/Observation | Source |

|---|---|---|---|

| Pyrazine-2-carbohydrazide derivatives | Staphylococcus aureus (Gram +) | Potent activity observed | rsc.org |

| Pyrazine-2-carbohydrazide derivatives | Bacillus subtilis (Gram +) | Potent activity observed | rsc.org |

| Pyrazine-2-carbohydrazide derivatives | Escherichia coli (Gram -) | Active | rsc.org |

| Pyrazine-2-carbohydrazide derivatives | Salmonella typhi (Gram -) | Active | rsc.org |

| N′-benzylidenepyrazine-2-carbohydrazonamide | Gram-negative bacteria (various) | No significant activity reported | mdpi.com |

| N′-benzylidenepyrazine-2-carbohydrazonamide | Gram-positive bacteria (various) | Moderate activity (MIC: 250-500 mg/L) | mdpi.com |

| N′-benzylidenepyrazine-2-carbohydrazonamide | Yeast (Candida sp.) | Moderate activity (MIC: 250 mg/L) | mdpi.com |

| 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde | Bacillus subtilis | Good antibacterial activity | mdpi.com |

| 2-(prop-2-yn-1-yloxy)benzaldehyde derivatives | Aspergillus niger | High antifungal activity | mdpi.com |

Exploration of Anticancer Activity Against Human Cancer Cell Lines (e.g., Lung Cancer)

The pyrazine scaffold is a recognized pharmacophore in oncology, and its derivatives are actively investigated as potential anticancer agents. nih.govresearchgate.net Modifications of this core structure have yielded compounds with significant cytotoxic effects against a range of human cancer cell lines. nih.gov

A notable area of research involves the development of pyrazine derivatives for lung cancer therapy. nih.gov A recently synthesized series of N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds demonstrated excellent anticancer activity against the A549 human lung cancer cell line. nih.gov Similarly, other studies on pyrazinoic acid derivatives and 2-arenoxybenzaldehyde N-acyl hydrazones have reported inhibitory effects against A549 cells. scispace.commdpi.com The mechanism of action for some pyrazine-based compounds is linked to the induction of apoptosis (programmed cell death) in cancer cells and the ability to cause DNA damage. scispace.commdpi.com

Beyond lung cancer, these derivatives have shown efficacy against other cancer types, including breast (MCF-7), colon (HT-29), and prostate (PC-3) cancer cell lines. scispace.commdpi.com The table below presents the cytotoxic activity of several pyrazine-based compounds against various cancer cell lines.

Table 2: Anticancer Activity of Selected Pyrazine Derivatives

| Compound Series | Cancer Cell Line | Cell Line Type | Observed IC₅₀ Value (µM) | Source |

|---|---|---|---|---|

| N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives | A549 | Lung | 19 ± 0.50 | nih.gov |

| 17 ± 0.5 | ||||

| Pyrazinoic acid derivatives | A549 | Lung | 6.11 | scispace.com |

| MCF-7 | Breast | 10.64 | ||

| HT-29 | Colon | 14.92 | ||

| 2-arenoxybenzaldehyde N-acyl hydrazone | A-549 | Lung | 13.39 | mdpi.com |

| 2-arenoxybenzaldehyde N-acyl hydrazone | PC-3 | Prostate | 9.38 | |

| 1,3,4-Oxadiazole derivative | MDA-MB-231 | Breast | 22.73 | |

| Pyrazolo[3,4-b]pyrazine derivative | MCF-7 | Breast | 2.22 | nih.gov |

Applications in Enzyme Inhibition Research (e.g., DPP-4, TDP1)

Derivatives of 4-(Pyrazin-2-yloxy)benzaldehyde (B1307476) are valuable tools in biochemical research, specifically for studying enzyme inhibition to better understand metabolic pathways and disease mechanisms. chemimpex.comchemimpex.com The pyrazine heterocycle is a key structural element in the design of inhibitors for various enzymes.

One major area of focus is the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a serine protease that inactivates incretin (B1656795) hormones. nih.govnih.gov By inhibiting DPP-4, the levels of these hormones are increased, stimulating insulin (B600854) secretion, which is a therapeutic strategy for type 2 diabetes. nih.gov The development of DPP-4 inhibitors is an active field of research where pyrazine-containing molecules are explored. nih.govresearchgate.net

Another enzyme target is Tyrosyl-DNA Phosphodiesterase 1 (TDP1), a DNA repair enzyme. Its inhibition is considered a strategy to enhance the efficacy of certain anticancer drugs. Research has shown that pyrazine-fused derivatives can possess inhibitory activity against the related enzyme TDP2, indicating the potential of this chemical class to interact with this family of enzymes. nih.gov

Utility in Fluorescent Probe Development for Biological Imaging

The unique photochemical properties of the pyrazine ring make it an excellent component in the design of fluorescent probes for biological imaging. chemimpex.comchemimpex.com These probes are engineered to change their fluorescence intensity or color upon binding to a specific analyte, such as a metal ion, or in response to changes in the cellular environment. rsc.org

Pyrazine-based fluorescent sensors have been developed for the selective and sensitive detection of ions like Al³⁺ and Zn²⁺. rsc.orgmdpi.com Furthermore, pyrazine derivatives have been engineered into D-A-D (donor-acceptor-donor) type probes that are cell-permeable and suitable for long-term live-cell imaging of the cytoplasm or specific organelles like lipid droplets. frontiersin.orgnih.gov The ability to visualize these cellular processes in real-time is crucial for understanding physiological dynamics and disease pathology. frontiersin.org The development of these molecular tools highlights the utility of the pyrazine-benzaldehyde scaffold in creating sophisticated instruments for biological research. nih.gov

Applications in Agrochemical Development

In the field of agriculture, derivatives of this compound are utilized to create more effective crop protection products.

Compounds based on the 4-(Pyrazin-2-yloxy)benzaldehyde structure are used in the formulation of agrochemicals to improve the efficacy of pesticides and herbicides. chemimpex.comchemimpex.com The chemical properties of the pyrazine ring can enhance the absorption and stability of the active ingredients. chemimpex.com

The pyrazine ring itself is a core component of many compounds developed for their herbicidal activity. researchgate.netscispace.com These molecules can act as selective herbicides, inhibiting the growth of weeds without causing significant harm to the desired crops. researchgate.net Furthermore, related nitrogen-containing heterocyclic compounds, such as pyrazoles, are fundamental intermediates in the synthesis of new pesticides, including insecticides and fungicides, due to their broad-spectrum activity. researchgate.netmdpi.com The structural modification of these core scaffolds is a key strategy for developing next-generation, efficient, and green agrochemicals. mdpi.com

Utility in Materials Science

The electro-optical properties of the pyrazine ring make it a valuable building block in materials science. lifechemicals.com The compound 4-(Pyrazin-2-yloxy)benzaldehyde is specifically explored for the development of advanced materials, including specialized polymers and coatings, where its chemical structure can impart enhanced durability and resistance. chemimpex.comchemimpex.com

Pyrazine-based π-conjugated materials have attracted considerable interest for their favorable charge transfer properties. rsc.org This has led to their application in the field of optoelectronics, where they are used as essential components in devices such as organic solar cells, light-emitting diodes (LEDs), and field-effect transistors. rsc.org The ability to synthesize and modify these pyrazine derivatives allows for the fine-tuning of their physical properties to meet the demands of high-performance electronic applications. lifechemicals.com

Development of Advanced Organic Materials

The structural framework of this compound makes it a candidate for the synthesis of novel organic materials. chemimpex.com The presence of the nitrogen-containing pyrazine ring can impart specific electronic and coordination properties to materials derived from it. For instance, related pyrazinyloxy compounds are explored for creating materials with enhanced thermal and chemical resistance. chegg.com The aldehyde functionality allows for its incorporation into larger conjugated systems through reactions like Knoevenagel or Wittig-type condensations, which could lead to the development of organic semiconductors or materials with non-linear optical properties.

Polymerization Studies and Material Property Enhancement

The aldehyde group of this compound serves as a key functional handle for polymerization reactions. chemimpex.com It can be used as a monomer or a precursor to monomers for the synthesis of various polymers. For example, it could be used to synthesize poly(azomethine)s through polycondensation with diamines. These polymers often exhibit interesting thermal stability and optoelectronic properties. Furthermore, the pyrazine unit within the polymer backbone could act as a site for metal coordination, leading to the formation of metallopolymers with potential applications in catalysis or as sensory materials. The incorporation of the pyrazinyloxy moiety could also enhance the properties of existing polymers by improving their thermal stability, flame retardancy, or by introducing specific light-emitting or charge-transporting characteristics. chegg.com

Conclusion

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous confirmation of the synthesized structures. nih.govresearchgate.net

In the ¹H NMR spectrum of this compound, the aldehydic proton typically appears as a singlet at a downfield chemical shift, often around 10.3 ppm, due to the deshielding effect of the carbonyl group. researchgate.net The aromatic protons of the benzaldehyde (B42025) and pyrazine (B50134) rings resonate in the region of 7-9 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions. researchgate.net For instance, in a related compound, 2-(prop-2-yn-1-yloxy)benzaldehyde, the aromatic protons are observed between 7 and 9 ppm. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group is characteristically found at a highly deshielded position, typically around 188-193 ppm. researchgate.netrsc.org The carbon atoms of the aromatic rings appear in the range of 100-165 ppm. researchgate.net For example, in a series of N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, the structures were confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov

Detailed analysis of chemical shifts, integration of proton signals, and coupling constants in ¹H NMR, along with the chemical shifts in ¹³C NMR, allows for the precise assignment of all protons and carbons in the molecule, confirming the ether linkage between the pyrazine and benzaldehyde moieties.

Table 1: Representative NMR Data for Benzaldehyde Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| 2,4-bis(4-chlorobenzyloxy)benzaldehyde | - | 10.3 (s, 1H, CHO), 7.88 (d, 1H, H-6), 7.2-7.4 (m, 8H, 2Ar), 6.64 (d, 1H, Ar-H5), 5.1 (s, 4H, 2CH2) | 188.02, 164.83, 162.37, 134.34, 134.20, 130.80, 129.15, 128.55, 119.67, 106.92, 100.15, 69.64 |

| 2-(prop-2-yn-1-yloxy)benzaldehyde | CDCl₃ | Aromatic protons: 7-9 ppm, Acetylenic proton: ~2.5 ppm (singlet), CH₂: ~4.8 ppm (doublet) | Propargyl group carbons: 60-80 ppm |

This table is generated based on available data for related benzaldehyde derivatives and serves as an illustrative example.

Mass Spectrometry (LC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound and its analogs. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. nih.gov

ESI-MS analysis of novel N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, for instance, confirmed their structures. nih.gov The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the compound. For example, the predicted monoisotopic mass for 4-(pyrazin-2-yl)benzaldehyde (B164228) (C₁₁H₈N₂O) is 184.06366 Da, with predicted m/z values for various adducts such as [M+H]⁺ at 185.07094 and [M+Na]⁺ at 207.05288. uni.lu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information. The molecule is induced to break apart in the mass spectrometer, and the resulting fragment ions are analyzed. The fragmentation pattern can reveal the presence of the pyrazine and benzaldehyde rings and the ether linkage, as characteristic fragments corresponding to these substructures will be observed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peak will be the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1680-1700 cm⁻¹. researchgate.net The C-H stretching of the aldehyde group may also be observed as a pair of weak bands around 2720 and 2820 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations from both the pyrazine and benzene (B151609) rings will be visible in the 1400-1600 cm⁻¹ region. core.ac.uk The C-O-C stretching of the ether linkage will give rise to one or more bands, typically in the 1000-1300 cm⁻¹ range. researchgate.net

In a study of benzaldehyde and its derivatives, the C=O group vibrations were observed, and spectral features indicated the participation of these groups in intermolecular interactions. researchgate.net For new chalcones derived from 2,4-dihydroxy benzaldehyde, the carbonyl group (C=O) and carbon-carbon double bond (C=C) stretching vibrations were identified. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | 1680 - 1700 |

| Aldehyde C-H | Stretch | 2720 and 2820 (often weak) |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Aryl Ether C-O-C | Asymmetric & Symmetric Stretch | 1000 - 1300 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

This table provides expected ranges and is for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule and is particularly valuable for investigating photochemical reactions. acs.org this compound and its analogs typically exhibit absorption bands in the UV region due to π → π* and n → π* transitions within the aromatic rings and the carbonyl group.

A study on the photoinduced intramolecular rearrangement of 2-(hetero)aryloxybenzaldehydes, including a pyrazine ether, utilized UV-Vis spectroscopy to determine the absorption wavelengths required to initiate the reaction. acs.org Simple structural modifications were shown to shift the absorption maxima. For example, 2-((3,6-dimethylpyrazin-2-yl)oxy)benzaldehyde absorbs at 308 nm. acs.org The absorption spectrum of a benzaldehyde-containing polymer showed an intense charge transfer band with a maximum around 253 nm (39,500 cm⁻¹), which disappeared after UV irradiation, indicating a photochemical reaction. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise bond lengths, bond angles, and three-dimensional arrangement of atoms in the solid state. This technique is invaluable for confirming the absolute stereochemistry and understanding intermolecular interactions.

For an analog, 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzaldehyde, X-ray crystallography revealed that the molecule is not planar, with a dihedral angle of 55.57 (13)° between the benzene and pyrimidine (B1678525) rings. researchgate.net The study also identified C-H···O interactions that lead to the formation of chains in the crystal lattice. researchgate.net Such detailed structural information is crucial for understanding the solid-state packing and properties of these materials.

Table 3: Crystallographic Data for 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzaldehyde

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂N₂O₄ |

| Molecular Weight | 260.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9920 (8) |

| b (Å) | 7.3670 (15) |

| c (Å) | 20.885 (4) |

| β (°) | 94.87 (3) |

| Volume (ų) | 612.0 (2) |

| Z | 2 |

Data obtained from a study on a pyrimidine analog and is illustrative of the type of data obtained from X-ray crystallography. researchgate.net

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) and Morphological Studies (Scanning Electron Microscopy) for Polymer Characterization

When this compound derivatives are incorporated into polymers, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) become essential for characterizing their thermal stability and phase transitions. researchgate.net

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and thermal stability. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transition temperatures, and other phase transitions. researchgate.net For instance, a study on a wholly heterocycles-based polyamide-sulfide containing pyridine (B92270) and thiazole (B1198619) rings showed good to moderate thermal stability via TGA. researchgate.net

Scanning Electron Microscopy (SEM) is used to investigate the surface morphology of these polymers. In the aforementioned polyamide-sulfide study, SEM revealed a porous and globular-like morphology. researchgate.net

Other Analytical Techniques for Reaction Monitoring and Purity Assessment (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions and assessing the purity of the synthesized compounds. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. This allows for the optimization of reaction conditions such as reaction time and temperature. It is also used as a preliminary check for purity before more advanced purification techniques like column chromatography are employed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.